4-chloro-2-fluoro-N-(2-iodophenyl)benzamide
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Overview
Description
4-chloro-2-fluoro-N-(2-iodophenyl)benzamide, also known as CFIB, is a chemical compound used in scientific research. It is classified as a radioligand, which means it is a molecule that is labeled with a radioactive isotope and used to study the binding of other molecules in biological systems.
Mechanism of Action
4-chloro-2-fluoro-N-(2-iodophenyl)benzamide works by binding to specific receptors in the brain and other parts of the body. Its mechanism of action is similar to that of other radioligands, which involves the displacement of non-radioactive ligands by the radioligand.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for certain receptors in the brain and other parts of the body. It has been used to study the binding of various neurotransmitters and their receptors, as well as the effects of drugs on these systems.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-2-fluoro-N-(2-iodophenyl)benzamide is its high affinity for certain receptors, which makes it a useful tool for studying the binding of other molecules. However, one limitation is its radioactive nature, which requires special handling and disposal procedures.
Future Directions
There are several future directions for research involving 4-chloro-2-fluoro-N-(2-iodophenyl)benzamide. One area of interest is the study of the effects of drugs on neurotransmitter systems using this compound as a radioligand. Another area of interest is the development of new radioligands with improved properties, such as higher affinity and lower toxicity.
Synthesis Methods
4-chloro-2-fluoro-N-(2-iodophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chloro-2-fluoroaniline with 2-iodobenzoic acid to form an intermediate product. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.
Scientific Research Applications
4-chloro-2-fluoro-N-(2-iodophenyl)benzamide is primarily used in scientific research to study the binding of other molecules in biological systems. It is commonly used as a radioligand to study the binding of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, to their respective receptors in the brain.
properties
IUPAC Name |
4-chloro-2-fluoro-N-(2-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFINO/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXITTGSZQBGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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